Bis(sulfosuccinimidyl) suberate sodium salt
Overview
Description
Bis(sulfosuccinimidyl) suberate sodium salt is a homobifunctional crosslinker widely used in biological research. It is a water-soluble derivative of disuccinimidyl suberate, designed to facilitate the conjugation of molecules, particularly proteins, by forming stable amide bonds with primary amines. This compound is particularly useful for crosslinking cell surface proteins due to its membrane impermeability and non-cleavable nature .
Mechanism of Action
Target of Action
Bis(sulfosuccinimidyl) suberate sodium salt, also known as BS3 Crosslinker, primarily targets primary amines . These primary amines are typically found in the side chain of lysine (K) residues and the N-terminus of each polypeptide in proteins, including antibodies .
Mode of Action
BS3 Crosslinker is a homobifunctional crosslinker, meaning it has two identical reactive groups, i.e., the N-hydroxysulfosuccinimidyl (NHS) esters . These NHS esters react efficiently with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimidyl leaving group . This reaction results in the covalent bonding of the target molecules, effectively crosslinking them .
Biochemical Pathways
The primary biochemical pathway affected by BS3 Crosslinker involves protein-protein interactions. By crosslinking proteins, BS3 can stabilize protein complexes, allowing for the identification of weak or transient protein interactions . This can be particularly useful in immuno-technologies and protein studies .
Pharmacokinetics
It’s worth noting that bs3 is water-soluble , which can influence its distribution and interaction with target molecules in an experimental setting.
Result of Action
The result of BS3 Crosslinker’s action is the formation of stable, covalent bonds between proteins. This can ‘fix’ protein interactions, allowing researchers to identify and study these interactions more effectively . For example, BS3 has been used to cross-link Aβ1–42 oligomers prior to electrophoresis, proving more suitable for detecting intra-membrane Aβ oligomers and extra-membrane Aβ oligomers states .
Action Environment
The action of BS3 Crosslinker can be influenced by environmental factors such as pH and solvent. The NHS ester groups in BS3 react with primary amines most efficiently at pH 7-9 . Additionally, BS3 is water-soluble, eliminating the need for organic solvents which may perturb protein structure . It’s also worth noting that BS3 is moisture-sensitive and will hydrolyze, so it should be prepared immediately before use .
Biochemical Analysis
Biochemical Properties
Bis(sulfosuccinimidyl) suberate sodium salt reacts with primary amines at pH 7-9 to form stable amide bonds . Proteins, including antibodies, generally have several primary amines in the side chain of lysine residues and the N-terminus of each polypeptide that are available as targets for NHS-ester crosslinking reagents .
Cellular Effects
This compound is membrane-impermeable, making it an ideal crosslinker for cell surface proteins . It can be used to crosslink cell-surface proteins prior to cell lysis and immunoprecipitation . It can also be used to identify receptor-ligand interactions by chemical crosslinking .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of stable amide bonds with primary amines . This reaction occurs rapidly with any primary amine-containing molecule . The compound binds irreversibly to its conjugate molecules, meaning that once it creates covalent linkages to its target molecules, those associations are not easily broken .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Metabolic Pathways
It is known that the compound interacts with primary amines, which are common in many metabolic pathways .
Transport and Distribution
This compound is a charged molecule and cannot freely pass through cellular membranes . This property influences its transport and distribution within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is largely determined by its interactions with primary amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(sulfosuccinimidyl) suberate sodium salt typically involves the reaction of succinic anhydride with sodium bisulfite to form sulfosuccinic acid. This intermediate is then reacted with suberic acid to form bis(sulfosuccinimidyl) suberate. The final step involves the conversion of this compound to its sodium salt form by reacting with sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(sulfosuccinimidyl) suberate sodium salt primarily undergoes substitution reactions where the sulfo-N-hydroxysuccinimide (sulfo-NHS) esters react with primary amines to form stable amide bonds. This reaction occurs under mild conditions, typically at pH 7-9 .
Common Reagents and Conditions
The common reagents used in these reactions include primary amine-containing molecules such as lysine residues in proteins. The reaction conditions are generally mild, with the reaction being carried out in aqueous buffers at physiological pH .
Major Products
The major products formed from these reactions are stable amide bonds between the crosslinker and the target molecules. This results in the formation of crosslinked conjugates, which are useful for various biological applications .
Scientific Research Applications
Bis(sulfosuccinimidyl) suberate sodium salt has a wide range of applications in scientific research:
Chemistry: Used for the synthesis of bioconjugates and the study of protein-protein interactions.
Biology: Facilitates the crosslinking of cell surface proteins, aiding in the study of cell signaling and receptor-ligand interactions.
Medicine: Employed in the development of diagnostic assays and therapeutic agents.
Industry: Used in the production of biopharmaceuticals and the development of biosensors
Comparison with Similar Compounds
Bis(sulfosuccinimidyl) suberate sodium salt is unique due to its water solubility and membrane impermeability, which make it ideal for crosslinking cell surface proteins. Similar compounds include:
Disuccinimidyl suberate: A non-water-soluble analog used for intracellular crosslinking.
Sulfo-EGS (ethylene glycol bis(sulfosuccinimidyl succinate)): Another water-soluble crosslinker with a shorter spacer arm.
Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A heterobifunctional crosslinker with different reactive groups at each end
Properties
IUPAC Name |
disodium;1-[8-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-8-oxooctanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O14S2.2Na/c19-11-7-9(33(25,26)27)15(23)17(11)31-13(21)5-3-1-2-4-6-14(22)32-18-12(20)8-10(16(18)24)34(28,29)30;;/h9-10H,1-8H2,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJYOHMBGJPESL-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2Na2O14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10421984 | |
Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127634-19-9 | |
Record name | Bis(sulfosuccinimidyl) suberate sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10421984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was BS3 chosen as the crosslinker in these studies?
A1: While the articles don't explicitly state the reasons behind choosing BS3, several factors make it suitable for studying protein complexes. BS3 is a homo-bifunctional crosslinker, meaning it possesses two identical reactive groups capable of binding to amine groups, which are commonly found on the side chains of lysine residues in proteins. [, ] This allows BS3 to create crosslinks between different protein subunits within a complex. Additionally, BS3 has a spacer arm of ~11.4 Å, which enables it to bridge a suitable distance for capturing interactions between neighboring protein subunits. []
Q2: What information can be gained from using BS3 crosslinking coupled with mass spectrometry in studying protein complexes?
A2: The combination of BS3 crosslinking and mass spectrometry (XL-MS) provides insights into the spatial organization and interactions within protein complexes. In the study on the human TIM22 complex, BS3 crosslinking allowed researchers to identify which specific amino acid residues from different subunits were close enough to be crosslinked. [] By analyzing the crosslinked peptides using mass spectrometry, they could map the proximity of these residues and deduce the architecture and potential interaction sites within the TIM22 complex. [] This technique helps to elucidate the structural organization of complex protein assemblies, which is crucial for understanding their function.
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